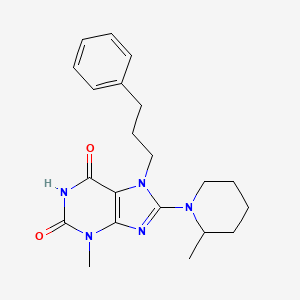

3-methyl-8-(2-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a xanthine core with substitutions at the 3-, 7-, and 8-positions. Its structure includes:

- 3-Methyl group: Enhances metabolic stability by reducing oxidative deamination.

- 7-(3-Phenylpropyl): A lipophilic substituent that may improve membrane permeability and receptor binding.

Properties

IUPAC Name |

3-methyl-8-(2-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-15-9-6-7-13-25(15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)14-8-12-16-10-4-3-5-11-16/h3-5,10-11,15H,6-9,12-14H2,1-2H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGMCFSYPPBTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-8-(2-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in pharmaceutical research. Its complex structure and functional groups enable it to interact with various biological targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C21H27N5O2

- Molecular Weight : 381.48 g/mol

- CAS Number : 578006-01-6

- SMILES Notation : CC1CCCCN1c1nc2c(n1CCCc1ccccc1)c(=O)[nH]c(=O)n2C

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown efficacy in inhibiting certain enzymes that play crucial roles in metabolic pathways. For instance, modifications on the purine ring can significantly influence binding affinity to target proteins.

- Receptor Modulation : The presence of a piperidine ring enhances the compound's ability to interact with neurotransmitter receptors, which is vital for its potential application in treating neurological disorders.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Antiproliferative Effects : The compound has been tested against various cancer cell lines, showing significant inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

In Vivo Studies

Preclinical studies in animal models have indicated potential therapeutic effects:

- Neuroprotective Effects : Administration of the compound in models of neurodegeneration has resulted in improved cognitive function and reduced neuronal death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Purine Core : Utilizing acyl chlorides or alkyl halides.

- Piperidine Ring Introduction : Catalyzed by palladium or nickel under controlled conditions.

Case Studies

Several case studies have been documented that explore the therapeutic applications of this compound:

Case Study 1: Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on breast cancer cells. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Case Study 2: Neurological Disorders

A study focused on the neuroprotective effects of the compound demonstrated its ability to reduce oxidative stress markers in an Alzheimer's disease model, suggesting a potential role in neurodegenerative disease management.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent critically influences biological activity and target selectivity. Key comparisons include:

Piperidine vs. Piperazine Derivatives

- 3-Methyl-8-(4-Methylpiperazin-1-yl)-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione (CID 978612):

Bromo vs. Amino-Piperidine Derivatives

- Linagliptin Intermediate (Compound 11): 8-Bromo substitution in linagliptin synthesis enables nucleophilic displacement reactions. Replaced by aminopiperidine in the final drug to enhance DPP-4 inhibition .

- HBK001: 8-(3-Aminopiperidin-1-yl) group confers dual DPP-4 inhibition and GPR119 agonism. The amino group facilitates ionic interactions with enzymatic targets .

Triazolylmethoxy Substituents

Substituent Variations at the 7-Position

The 7-position modulates lipophilicity and steric bulk:

3-Phenylpropyl vs. Alkynyl Groups

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

- Lipophilicity : The 3-phenylpropyl group increases logP compared to alkynyl or hydroxypropyl substituents, suggesting improved blood-brain barrier penetration.

- Enzyme Inhibition : Piperidine/piperazine derivatives (e.g., HBK001) show affinity for proteases like DPP-4, while triazolylmethoxy analogs (Compound 22a) target cancer pathways .

- Synthetic Accessibility : Bromo-substituted intermediates (e.g., Compound 11) are pivotal for modular synthesis via nucleophilic substitution .

Computational and Experimental Insights

- Drug-Likeness : The target compound’s molecular weight (386.5 g/mol) and hydrogen-bond acceptors (N=6, O=2) align with Lipinski’s rules, suggesting oral bioavailability .

- ALDHI Inhibition Potential: Structural similarity to NCT-501 (a theophylline-based ALDH inhibitor) implies possible activity against aldehyde dehydrogenase isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.